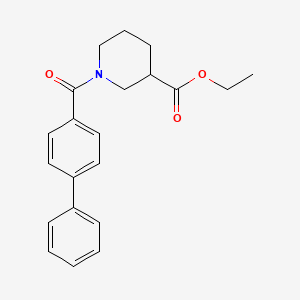
ethyl 1-(4-biphenylylcarbonyl)-3-piperidinecarboxylate
描述
Ethyl 1-(4-biphenylylcarbonyl)-3-piperidinecarboxylate, also known as EPC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EPC is a piperidine derivative that can be synthesized using a variety of methods.
作用机制
The mechanism of action of ethyl 1-(4-biphenylylcarbonyl)-3-piperidinecarboxylate is not well understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress-induced cell death.
实验室实验的优点和局限性
Ethyl 1-(4-biphenylylcarbonyl)-3-piperidinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to administer to cells or animals. In addition, this compound has some toxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on ethyl 1-(4-biphenylylcarbonyl)-3-piperidinecarboxylate. One area of research is to further investigate the mechanism of action of this compound and identify its molecular targets. Another area of research is to explore the potential applications of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, future research could focus on developing more effective and targeted delivery methods for this compound to improve its efficacy and reduce toxicity.
科学研究应用
Ethyl 1-(4-biphenylylcarbonyl)-3-piperidinecarboxylate has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, this compound has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent. In addition, this compound has been shown to have neuroprotective effects and can protect against oxidative stress-induced cell death.
属性
IUPAC Name |
ethyl 1-(4-phenylbenzoyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-25-21(24)19-9-6-14-22(15-19)20(23)18-12-10-17(11-13-18)16-7-4-3-5-8-16/h3-5,7-8,10-13,19H,2,6,9,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBCVWGPUJWDJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-biphenylcarboxamide](/img/structure/B3952020.png)
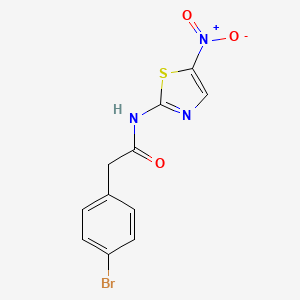
![17-(3-chloro-4-methylphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3952045.png)
![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3952055.png)

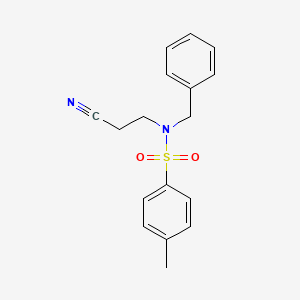


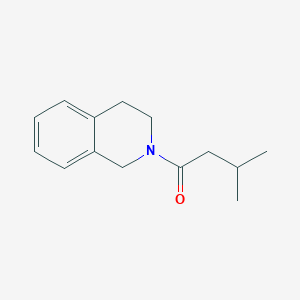
![ethyl 4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B3952094.png)


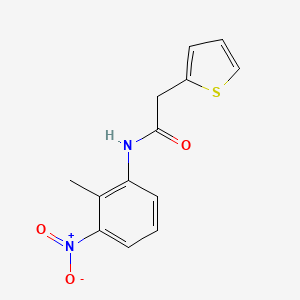
![methyl {3-[(2-methoxy-2-oxoethyl)thio]-5H-[1,2,4]triazino[5,6-b]indol-5-yl}acetate](/img/structure/B3952110.png)